Home > Products > Screening Compounds P124886 > 7-Methyl-3,4-dihydroisoquinoline hydrochloride
7-Methyl-3,4-dihydroisoquinoline hydrochloride -

7-Methyl-3,4-dihydroisoquinoline hydrochloride

Catalog Number: EVT-12043249
CAS Number:
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with significant implications in medicinal chemistry. Its chemical structure is characterized by a bicyclic isoquinoline framework, which is known for its diverse biological activities. The compound is classified under isoquinoline derivatives and has garnered attention for its potential applications in pharmaceuticals.

Source and Classification

7-Methyl-3,4-dihydroisoquinoline hydrochloride has the Chemical Abstracts Service (CAS) Number 6600-21-1. The molecular formula is C10H12ClNC_{10}H_{12}ClN, with a molecular weight of approximately 181.66 g/mol . This compound belongs to the class of nitrogen-containing heterocycles, specifically isoquinolines, which are recognized for their role in various biological processes and therapeutic applications.

Synthesis Analysis

The synthesis of 7-methyl-3,4-dihydroisoquinoline hydrochloride can be achieved through several methods, each with distinct technical details:

  1. Bischler-Napieralski Reaction: This method involves the cyclization of an appropriate phenethylamine derivative under acidic conditions. Typically, a formylation reagent is used to introduce the necessary functional groups before cyclization occurs.
  2. One-Pot Synthesis: A more efficient synthetic route includes a one-pot method that combines multiple reaction steps into a single process. This method utilizes starting materials such as 3-methylphenethylamine and formylation reagents, followed by the addition of phosphotungstic acid as a catalyst to facilitate ring closure. The final product can be isolated through crystallization .
  3. Oxidative Methods: Some synthetic routes involve oxidation steps using reagents like potassium permanganate or noble metal catalysts, although these methods may generate significant waste and require careful handling .
Molecular Structure Analysis

The molecular structure of 7-methyl-3,4-dihydroisoquinoline hydrochloride features a bicyclic isoquinoline core:

  • Molecular Formula: C10H12ClNC_{10}H_{12}ClN
  • Molecular Weight: 181.66 g/mol
  • Exact Mass: 181.066 g/mol
  • Polar Surface Area (PSA): 12.36 Ų
  • LogP (Partition Coefficient): 2.20760 .

The structural representation can be visualized using chemical drawing software or databases that provide 2D and 3D models.

Chemical Reactions Analysis

7-Methyl-3,4-dihydroisoquinoline hydrochloride can participate in various chemical reactions:

  1. N-Alkylation Reactions: It can undergo N-alkylation to form derivatives with enhanced pharmacological properties.
  2. Electrophilic Substitution Reactions: The presence of nitrogen in the isoquinoline ring allows for electrophilic substitutions that can modify its biological activity.
  3. Reduction Reactions: The compound may also be reduced to yield other isoquinoline derivatives or related compounds .
Mechanism of Action
  • Neurotransmitter Systems: It may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Enzyme Inhibition: The compound could act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in neurological disorders.

Research indicates that derivatives of isoquinolines often exhibit neuroprotective and anti-inflammatory properties, suggesting similar potential for this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methyl-3,4-dihydroisoquinoline hydrochloride are crucial for its application:

  • Appearance: Typically exists as a white crystalline powder.
  • Melting Point: Not readily available but generally falls within a range typical for similar compounds.
  • Solubility: Soluble in water and organic solvents due to its hydrochloride form.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture .
Applications

7-Methyl-3,4-dihydroisoquinoline hydrochloride has several scientific uses:

  1. Pharmaceutical Development: It serves as a precursor in the synthesis of various bioactive compounds aimed at treating neurological disorders.
  2. Research Tool: Used in studies investigating the mechanisms of action of isoquinoline derivatives on neurotransmitter systems.
  3. Potential Therapeutics: Investigated for its potential role in developing drugs targeting neurodegenerative diseases due to its structural similarity to known neuroprotective agents .
Introduction to 3,4-Dihydroisoquinoline Scaffolds in Medicinal Chemistry

Structural Significance of 3,4-Dihydroisoquinoline Core in Bioactive Alkaloids

The 3,4-dihydroisoquinoline (DHIQ) scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active alkaloids and synthetic pharmaceuticals. This partially saturated isoquinoline variant features a benzopyridine core with a reducible imine bond at the 1,2-position, conferring both planarity for π-stacking interactions and conformational flexibility for optimal target binding. The protonatable nitrogen atom facilitates hydrogen bonding and ionic interactions with biological targets, while the aromatic system enables hydrophobic contacts [4] [10]. These features collectively allow DHIQ derivatives to interact with diverse protein binding sites, particularly enzymes and receptors implicated in disease pathways.

The scaffold's chemical tractability enables extensive structural elaboration. Positions C-1, C-3, C-4, C-6, C-7, and N-2 serve as key modification sites to fine-tune pharmacological properties. For instance, electron-donating groups at C-6/C-7 enhance DNA intercalation in anticancer agents, while electron-withdrawing substituents at C-3 improve metabolic stability [1] [8]. The 7-methyl substitution in particular balances electron distribution to maintain nucleophilicity at N-2 while preventing unwanted oxidation at C-1, a common metabolic pathway for simpler isoquinolines [8]. This strategic methylation enhances compound half-life without compromising target engagement.

Table 1: Clinically Approved Pharmaceuticals Containing Dihydroisoquinoline or Tetrahydroisoquinoline Scaffolds

Drug NameTherapeutic CategoryKey Structural FeaturesTarget/Mechanism
TrabectedinAnticancer (Ovarian cancer)Tetrahydroisoquinoline pentacyclic systemDNA minor groove binding
QuinaprilAntihypertensive3,4-Dihydro-1H-isoquinoline-2-carboxylateAngiotensin-converting enzyme inhibition
SolifenacinOveractive bladder1-azabicyclo[2.2.2]oct-3-yl ester substitutionMuscarinic receptor antagonism
ApomorphineParkinson's diseaseDihydroisoquinoline with catecholDopamine receptor agonism
PraziquantelAnthelminticCyclohexylcarbonyl substitutionCalcium channel modulation in parasites

[4] [10]

Historical Context of Dihydroisoquinoline Derivatives in Drug Discovery

The medicinal exploration of dihydroisoquinoline derivatives spans over a century, beginning with the isolation of natural alkaloids like anhalonidine and carnegine from peyote cacti. The Pictet-Spengler reaction, first described in 1911, provided the initial synthetic access to tetrahydroisoquinoline scaffolds by condensing β-arylethylamines with aldehydes under acidic conditions [4] [10]. This reaction became a cornerstone for generating structurally diverse isoquinoline libraries. Mid-20th century research revealed the anticancer potential of saframycins and naphthyridinomycins containing complex fused dihydroisoquinoline units, highlighting their DNA-binding capabilities [1] [4].

The 1980s-1990s witnessed strategic synthetic innovations enabling drug optimization. Bischler-Napieralski cyclization emerged as a key method for constructing 3-substituted dihydroisoquinolines through cyclodehydration of N-acyl phenethylamines [4] [8]. This approach facilitated the development of quinapril (launched 1991), an angiotensin-converting enzyme inhibitor where the DHIQ moiety enhances zinc-binding affinity at the catalytic site. Parallel innovations in catalytic asymmetric hydrogenation produced chiral tetrahydroisoquinolines for agents like solifenacin (launched 2004), where stereochemistry critically determines muscarinic receptor selectivity [10].

Contemporary drug discovery leverages advanced synthetic methodologies, including transition metal-catalyzed C-H functionalization and biocatalytic desymmetrization, to access previously inaccessible dihydroisoquinoline chemotypes. These innovations underpin recent clinical candidates like PARP inhibitors featuring fluorinated DHIQ carboxamides that mimic NAD⁺ binding [2] [9].

Role of Ring-Substituted Derivatives in Pharmacophore Development

Ring substitutions on the DHIQ scaffold systematically modulate pharmacological properties by altering electronic distribution, steric bulk, and hydrogen bonding capacity. Position-specific effects include:

  • C-3 substitutions: Alkyl groups (especially gem-dimethyl) confer metabolic resistance against oxidation while maintaining planarity for target binding. Phosphonate/phosphinic acid derivatives enable potent zinc chelation in metalloenzyme inhibitors like leucine aminopeptidase blockers (IC₅₀ = 16.5 µM for dibenzyloxy derivatives) [9]. Carboxamide extensions at C-3 create PARP-1 inhibitors mimicking nicotinamide binding, with fluorinated variants enhancing affinity through halogen bonding [2].

  • C-1 modifications: Introduction of nitro groups or α-hydroxyketone systems enables metal chelation in HIV integrase inhibitors (e.g., compound 6c, 91% p24 reduction at 10µM). The nitro group orientation determines selectivity for mutant versus wild-type enzymes [3].

  • C-6/C-7 alkoxy groups: Methoxy or benzyloxy substituents enhance DNA intercalation in anticancer agents while modulating log P values for optimal membrane permeability. Electron-donating groups at these positions increase π-electron density, enhancing stacking interactions with nucleic acid bases [1] [9].

  • N-2 alkylation: Modifications alter basicity (pKₐ) and membrane permeability. Methylation increases blood-brain barrier penetration for CNS agents, while bulkier groups like bipiperidine improve selectivity for peripheral targets [2] [8].

Table 2: Impact of Ring Substitutions on Pharmacological Activity of DHIQ Derivatives

PositionSubstituentBiological Activity EnhancementMechanistic Rationale
C-3Gem-dimethylMetabolic stability ↑ (t₁/₂ ↑ 3-fold)Blockade of oxidative metabolism
C-3Phosphonic acidLeucine aminopeptidase inhibition (IC₅₀ ↓)Zinc ion chelation at active site
C-7FluoroPARP-1 inhibition (IC₅₀ = 156 nM)Halogen bonding with Asp/His residues
C-1Nitro groupHIV integrase inhibition (91% p24 reduction)Mg²⁺ coordination in active site
N-2BipiperidinePARP-1/PARP-2 selectivity (SI = 2.23)Hydrophobic filling of selectivity pocket
C-6/C-7BenzyloxyAntiproliferative activity (G₁/S arrest)DNA intercalation and topoisomerase inhibition

[1] [2] [3]

The 7-methyl group specifically modulates electron density at N-2 while preventing unwanted cyclization or oxidation reactions. In kinase inhibitors like KDR blockers, 7-methyl-DHIQ derivatives exhibit enhanced selectivity profiles due to steric complementarity with hydrophobic pockets adjacent to the ATP binding site [5]. Molecular modeling reveals that the methyl group's van der Waals interactions with valine residues (e.g., Val848 in KDR) contribute significantly to binding energy (ΔG = -2.3 kcal/mol) [5]. These structure-activity relationships underscore how targeted substitutions transform the versatile DHIQ scaffold into precision therapeutic agents.

Synthetic Methodologies for 3,4-Dihydroisoquinoline Derivatives

The synthesis of 3,4-dihydroisoquinolines employs diverse strategies, each offering distinct advantages for specific substitution patterns:

Pictet-Spengler Condensation: Remains the most direct route to 1-substituted derivatives. Modern variants employ chiral catalysts like (R)-TRIP or (S)-BINOL for enantioselective synthesis (up to 98% ee). Microwave acceleration reduces reaction times from hours to minutes while improving yields (e.g., 98% in 15 minutes for 1-phenyl-DHIQ) [4] [10].

Bischler-Napieralski Cyclization: Preferred for 3,4-disubstituted derivatives. Involves POCl₃-mediated cyclodehydration of N-acyl-β-phenethylamines, followed by reduction. Recent improvements use RuTsDPEN catalysts for asymmetric transfer hydrogenation, producing chiral intermediates for alkaloid synthesis [4] [8].

Iminium Salt Oxidation: Novel approach for N-alkylated 3-substituted DHIQs. 3,3-Dimethyl dihydroisoquinoline undergoes N-alkylation followed by oxidation with K₃Fe(CN)₆/KOH via radical intermediates. This method circumvents steric hindrance in direct N-alkylation (yields: 39-69%) [8].

Castagnoli-Cushman Reaction: Constructs 3-unsubstituted DHIQ carboxylic acids using homophthalic anhydrides and 1,3,5-triazinanes. Critical for PARP inhibitor precursors, enabling gram-scale synthesis of fluorinated building blocks [2].

Regioselective Assembly: Two-step sequence via halogenated intermediates enables Suzuki and Buchwald couplings for late-stage diversification. This facilitates rapid SAR exploration during lead optimization [6].

Table 3: Comparison of Key Synthetic Methods for DHIQ Derivatives

MethodKey AdvantagesLimitationsYield RangeIdeal For
Pictet-SpenglerDirect, enantioselective variants availableLimited to 1-substituted derivatives40-98%Tetrahydroisoquinoline alkaloids
Bischler-NapieralskiAccess to 3,4-disubstituted derivativesHarsh conditions (POCl₃, high temp)28-87%3-Alkyl substituted DHIQs
Iminium Salt OxidationBypasses steric hindrance in N-alkylationSensitive to bulky N-substituents39-69%N-Alkylated 3-substituted DHIQs
Castagnoli-CushmanGram-scale synthesis of carboxylic acid derivativesRequires anhydride precursors36-38% (2 steps)PARP inhibitor scaffolds
Nitro-Mannich CondensationEfficient 1,2-dihydroisoquinolinesLimited to nitro-containing derivatives58-90%HIV integrase inhibitors

[2] [3] [4]

For 7-methyl-3,4-dihydroisoquinoline hydrochloride specifically, optimized Bischler-Napieralski protocols typically start from 2-(4-methylphenyl)ethylamine. Acylation with chloroacetyl chloride followed by cyclodehydration generates the 7-methyl-3,4-dihydroisoquinoline core, which is isolated as the hydrochloride salt for improved stability and crystallinity. Recent advances employ cobalt chloride catalysis for improved regioselectivity and yield in analogous systems [3] [6]. The hydrochloride salt form enhances water solubility for biological testing while maintaining the imine functionality crucial for further derivatization at C-1 or N-2 positions.

Properties

Product Name

7-Methyl-3,4-dihydroisoquinoline hydrochloride

IUPAC Name

7-methyl-3,4-dihydroisoquinoline;hydrochloride

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C10H11N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6-7H,4-5H2,1H3;1H

InChI Key

QSBVCZCXYNTKNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN=C2)C=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.